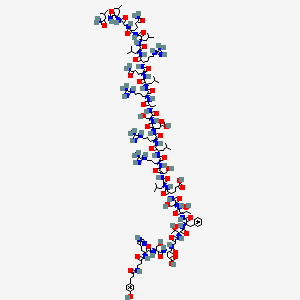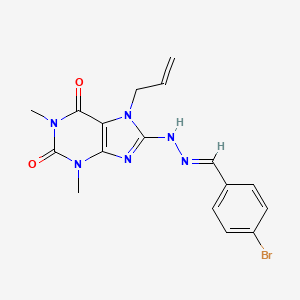
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a thioxothiazolidinone ring, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 1-ethylquinolin-2(1H)-one with phenethylamine, followed by the introduction of a thioxothiazolidinone moiety through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a potential candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the thioxothiazolidinone ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethylquinolin-2(1H)-one: A simpler quinoline derivative with similar biological activities.
3-Phenethyl-2-thioxothiazolidin-4-one: A compound with a thioxothiazolidinone ring but lacking the quinoline moiety.
Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical properties.
Uniqueness
5-(1-Ethylquinolin-2(1H)-ylidene)-3-phenethyl-2-thioxothiazolidin-4-one is unique due to its combined quinoline and thioxothiazolidinone structure, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
356091-99-1 |
|---|---|
Formule moléculaire |
C22H20N2OS2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(5Z)-5-(1-ethylquinolin-2-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20N2OS2/c1-2-23-18-11-7-6-10-17(18)12-13-19(23)20-21(25)24(22(26)27-20)15-14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3/b20-19- |
Clé InChI |
ZALIHOWCSGNPMY-VXPUYCOJSA-N |
SMILES isomérique |
CCN1/C(=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3)/C=CC4=CC=CC=C41 |
SMILES canonique |
CCN1C(=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3)C=CC4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)


![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042876.png)
![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042878.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042884.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B12042895.png)





